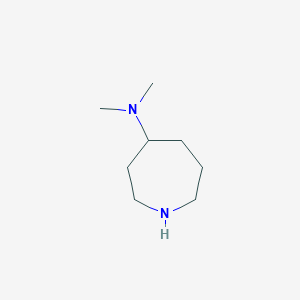

N,N-dimethylazepan-4-amine

Description

The exact mass of the compound N,N-dimethylazepan-4-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N,N-dimethylazepan-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-dimethylazepan-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N,N-dimethylazepan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-10(2)8-4-3-6-9-7-5-8/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPQNSCBDTYTUGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933704-58-6 | |

| Record name | N,N-dimethylazepan-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N,N-dimethylazepan-4-amine chemical properties and structure

An In-Depth Technical Guide to N,N-dimethylazepan-4-amine: Structure, Properties, and Applications

Introduction

N,N-dimethylazepan-4-amine is a saturated heterocyclic compound featuring a seven-membered azepane ring substituted with a dimethylamino group. As a bifunctional tertiary amine, its unique structural characteristics—namely the conformational flexibility of the azepane core and the prevalent dimethylamine pharmacophore—position it as a valuable building block in medicinal chemistry and organic synthesis. The azepane ring is recognized as a "privileged scaffold," appearing in numerous natural products and FDA-approved pharmaceuticals, where it contributes to potent and selective interactions with biological targets.[1][2] Similarly, the dimethylamine moiety is a common feature in a wide array of drugs, often enhancing pharmacological activity and modifying physicochemical properties such as solubility and basicity.[3][4]

This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the core chemical properties, synthesis, spectroscopic characterization, and potential applications of N,N-dimethylazepan-4-amine, providing field-proven insights and detailed protocols to facilitate its use in a research and development setting.

Chemical Structure and Physicochemical Properties

The structure of N,N-dimethylazepan-4-amine consists of a seven-membered azepane ring, which imparts significant conformational flexibility, a feature often crucial for its bioactivity.[2] This ring contains two nitrogen atoms: one within the ring at position 1 and another as part of the dimethylamino substituent at position 4. Both are tertiary amines.

Structure:

Table 1: Key Chemical and Physical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | N,N-dimethylazepan-4-amine | PubChem[5] |

| Molecular Formula | C₈H₁₈N₂ | PubChem[5] |

| Molecular Weight | 142.24 g/mol | PubChem[5] |

| Monoisotopic Mass | 142.147 Da | PubChem[5] |

| CAS Number | 1029352-73-0 | PubChem[5] |

| InChI Key | CPQNSCBDTYTUGF-UHFFFAOYSA-N | PubChem[5] |

| XLogP3 (Predicted) | 0.7 | PubChem[5] |

| Predicted pKa | 10.3 (most basic) | ChemAxon |

Synthesis and Manufacturing

The most direct and efficient method for synthesizing N,N-dimethylazepan-4-amine is through reductive amination.[6][7] This widely used reaction forms amines from a carbonyl compound and an amine in the presence of a reducing agent.[8] For this specific target, the synthesis involves the reaction of a protected azepan-4-one with dimethylamine, followed by the reduction of the intermediate iminium ion. The use of a one-pot procedure makes this an appealing method in green chemistry by reducing waste and eliminating the need for intermediate purifications.[6]

Experimental Protocol: Synthesis via Reductive Amination

This protocol is adapted from established procedures for analogous cyclic amines.[9] The synthesis begins with a commercially available N-Boc protected azepan-4-one to ensure regioselectivity and prevent side reactions at the ring nitrogen.

Step 1: Iminium Ion Formation

-

To a solution of tert-butyl 4-oxoazepane-1-carboxylate (1 equivalent) in methanol, add dimethylamine hydrochloride (2.1 equivalents).

-

Stir the mixture at room temperature to allow for the formation of the corresponding iminium salt. The reaction is typically performed under weakly acidic conditions to catalyze imine/iminium formation.[7]

Step 2: Reduction

-

Cool the reaction mixture in an ice bath.

-

Slowly add sodium cyanoborohydride (NaBH₃CN) (0.9 equivalents) portion-wise. NaBH₃CN is the reducing agent of choice as it is mild enough to selectively reduce the iminium ion in the presence of the starting ketone.[8]

-

Allow the reaction to warm to room temperature and stir for 24-72 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 3: Deprotection and Workup

-

Once the reaction is complete, add concentrated hydrochloric acid (HCl) to quench any remaining reducing agent and to remove the Boc protecting group.

-

Reduce the volume of the reaction mixture in vacuo.

-

Dissolve the resulting residue in water and basify to a pH of >10 using a 2M NaOH solution. This step neutralizes the amine hydrochlorides to their free base form.

-

Extract the aqueous solution with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude N,N-dimethylazepan-4-amine.

Step 4: Purification

-

The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel if necessary.

Spectroscopic Characterization

The structural identity and purity of N,N-dimethylazepan-4-amine can be confirmed using standard spectroscopic techniques.

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Value |

|---|---|---|

| ¹H NMR | N(CH₃)₂ | ~2.2-2.6 ppm (singlet, 6H)[10] |

| CH adjacent to N (ring) | ~2.3-3.0 ppm (multiplets)[11] | |

| Other ring CH ₂ | ~1.5-2.0 ppm (multiplets) | |

| NH (ring) | Absent (tertiary amine) | |

| ¹³C NMR | N(C H₃)₂ | ~40-50 ppm |

| C adjacent to N (ring) | ~50-65 ppm[11] | |

| Other ring C H₂ | ~25-40 ppm | |

| IR Spectroscopy | N-H Stretch | Absent (no N-H bonds)[12] |

| C-H Stretch (sp³) | ~2850-3000 cm⁻¹ | |

| C-N Stretch | ~1000-1250 cm⁻¹[11] | |

| Mass Spec. (EI) | Molecular Ion [M]⁺ | m/z = 142 (even, consistent with Nitrogen Rule)[5] |

| | Major Fragments | Alpha-cleavage fragments (e.g., loss of methyl, cleavage of the ring) |

Causality Behind Spectroscopic Features:

-

¹H NMR: The singlet for the two methyl groups is highly characteristic. The protons on carbons adjacent to the two nitrogen atoms are deshielded due to the electron-withdrawing effect of nitrogen, causing their signals to appear downfield.[10]

-

¹³C NMR: Similarly, carbons directly bonded to nitrogen are deshielded and appear in the 50-65 ppm range.[11]

-

IR Spectroscopy: As a tertiary amine, the molecule lacks N-H bonds, resulting in the absence of the characteristic N-H stretching bands typically seen for primary and secondary amines between 3300-3500 cm⁻¹.[12]

-

Mass Spectrometry: The molecular ion peak is expected at an even mass-to-charge ratio (m/z = 142) because the molecule contains an even number of nitrogen atoms (two), in accordance with the Nitrogen Rule.

Applications in Research and Drug Development

The N,N-dimethylazepan-4-amine scaffold is of significant interest to medicinal chemists due to the combined properties of the azepane ring and the dimethylamino group.

-

Privileged Scaffold: The seven-membered azepane ring system provides a three-dimensional structure with greater conformational flexibility than smaller five- or six-membered rings.[2] This allows molecules incorporating this scaffold to adapt their shape to fit complex binding pockets in biological targets like enzymes and receptors, potentially leading to higher affinity and selectivity. Azepane derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-Alzheimer's properties.[1][13]

-

Pharmacophore Moiety: The N,N-dimethylamino group is a common pharmacophore found in numerous FDA-approved drugs.[3][4] Its basicity allows for the formation of salts, which can improve solubility and bioavailability. The tertiary amine can also participate in crucial hydrogen bonding or ionic interactions within a receptor's active site.

-

Building Block for Novel Ligands: N,N-dimethylazepan-4-amine serves as a versatile starting point for creating libraries of novel compounds. The secondary amine within the azepane ring can be functionalized through reactions like acylation, alkylation, or sulfonylation, while the dimethylamino group can be maintained as a key interaction point or further modified. This dual functionality allows for systematic Structure-Activity Relationship (SAR) studies.

Sources

- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChemLite - N,n-dimethylazepan-4-amine (C8H18N2) [pubchemlite.lcsb.uni.lu]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 9. N,N-Dimethylpiperidin-4-amine synthesis - chemicalbook [chemicalbook.com]

- 10. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review [ouci.dntb.gov.ua]

N,N-Dimethylazepan-4-amine: A Comprehensive Technical Guide for Advanced Research

Abstract

This technical guide provides an in-depth overview of N,N-dimethylazepan-4-amine, a saturated heterocyclic amine with potential applications in medicinal chemistry and organic synthesis. This document details the compound's physicochemical properties, proposes a robust synthetic route via reductive amination, outlines key analytical characterization techniques, and discusses its potential applications and safety considerations. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel chemical entities.

Introduction

N,N-dimethylazepan-4-amine, with the chemical formula C₈H₁₈N₂ and a molecular weight of 142.24 g/mol , is a tertiary amine built upon a seven-membered azepane ring. The azepane scaffold is a significant structural motif in a variety of biologically active compounds and approved pharmaceutical drugs. The incorporation of a dimethylamino group at the 4-position of the azepane ring can significantly influence the molecule's basicity, polarity, and pharmacological activity. Dimethylamine-containing compounds are prevalent in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antihistaminic, anticancer, and analgesic properties.[1][2] This guide aims to provide a comprehensive technical resource for the synthesis, characterization, and potential utilization of N,N-dimethylazepan-4-amine in a research and development setting.

Physicochemical and Structural Properties

The structural and physicochemical properties of N,N-dimethylazepan-4-amine are fundamental to its handling, reactivity, and potential biological interactions.

Chemical Structure

The chemical structure of N,N-dimethylazepan-4-amine consists of a saturated seven-membered azepane ring with a dimethylamino substituent at the C-4 position.

Caption: Proposed workflow for the synthesis of N,N-dimethylazepan-4-amine.

Detailed Experimental Protocol (Proposed)

This protocol is a representative procedure based on established methods for reductive amination. [3][4][5]Optimization of reaction conditions may be necessary to achieve the desired yield and purity.

Materials:

-

Azepan-4-one (or its hydrochloride salt)

-

Dimethylamine (2M solution in THF or dimethylamine hydrochloride)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of azepan-4-one (1.0 eq) in anhydrous DCE (0.2 M) is added dimethylamine (1.2 eq, as a 2M solution in THF).

-

The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the enamine/iminium ion intermediate.

-

Sodium triacetoxyborohydride (1.5 eq) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature for 12-24 hours. Reaction progress should be monitored by a suitable technique (e.g., TLC or GC-MS).

-

Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

-

The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with DCE or another suitable organic solvent (e.g., dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford N,N-dimethylazepan-4-amine.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized N,N-dimethylazepan-4-amine. The following are expected analytical data based on the compound's structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the N-methyl protons as a singlet, and multiplets for the methylene and methine protons of the azepane ring. The chemical shifts of the protons adjacent to the nitrogen atoms will be downfield compared to the other ring protons.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the N-methyl carbons and the six unique carbons of the azepane ring. The carbons bonded to the nitrogen atoms will be deshielded and appear at a higher chemical shift.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of the target compound.

| Ion | Predicted m/z |

| [M+H]⁺ | 143.1543 |

| [M+Na]⁺ | 165.1362 |

Data sourced from PubChemLite. [6]

Infrared (IR) Spectroscopy

The IR spectrum of N,N-dimethylazepan-4-amine is expected to show characteristic C-H stretching vibrations for the alkyl groups and potentially N-H stretching if the secondary amine on the ring is protonated or if the sample is not completely dry. The absence of a strong carbonyl (C=O) absorption around 1700 cm⁻¹ would confirm the complete reduction of the starting ketone.

Potential Applications in Research and Development

While specific applications for N,N-dimethylazepan-4-amine are not extensively documented, its structural features suggest potential utility in several areas of chemical and pharmaceutical research.

Building Block in Medicinal Chemistry

The azepane ring is a key component in numerous FDA-approved drugs. [7]N,N-dimethylazepan-4-amine can serve as a valuable scaffold or intermediate for the synthesis of more complex molecules with potential therapeutic activities. The dimethylamino group can act as a key pharmacophore, influencing receptor binding and pharmacokinetic properties.

Ligand in Catalysis

Tertiary amines are often employed as ligands in transition metal catalysis or as organocatalysts. The specific stereoelectronic properties of N,N-dimethylazepan-4-amine could make it a candidate for these applications.

Probe for Biological Systems

As a novel chemical entity, N,N-dimethylazepan-4-amine could be used as a probe to investigate biological pathways and receptor interactions, particularly in the central nervous system, given the prevalence of azepane-containing compounds with neurological activity.

Safety and Handling

Detailed toxicological data for N,N-dimethylazepan-4-amine is not available. However, based on the general properties of aliphatic amines, it should be handled with appropriate precautions.

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

Toxicity: Amines can be corrosive and irritating to the skin, eyes, and respiratory tract. Assume the compound is harmful if swallowed, inhaled, or in contact with skin.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

N,N-dimethylazepan-4-amine is a structurally interesting tertiary amine with significant potential as a building block in drug discovery and organic synthesis. While experimental data on this specific compound is limited, this guide provides a comprehensive overview based on established chemical principles and data from related compounds. The proposed synthetic route via reductive amination offers a reliable method for its preparation, and the outlined analytical techniques will be crucial for its characterization. Further research into the biological activity and applications of N,N-dimethylazepan-4-amine is warranted to fully explore its potential.

References

-

CP Lab Safety. N,N-dimethylazepan-4-amine, 95% Purity, C8H18N2, 1 gram. Available from: [Link]

-

PubChemLite. N,n-dimethylazepan-4-amine (C8H18N2). Available from: [Link]

- Google Patents. CN102964256A - Process for preparing 4-amino-N, N-dimethylbenzylamine.

- Khan, I., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Advances.

- Google Patents. CA2032362C - Process for the preparation of n,n-dimethylamine.

-

Wikipedia. Azepane. Available from: [Link]

-

ResearchGate. Intramolecular reductive aminations for the formation of azepanes. Available from: [Link]

-

ChemistryViews. (2023). Preparation of Optically Active Azepane Scaffolds. Available from: [Link]

-

Organic Chemistry Portal. Reductive Amination - Common Conditions. Available from: [Link]

-

PubMed Central. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Available from: [Link]

-

PubChem. N,N-Dimethylpiperidin-4-amine. Available from: [Link]

- ResearchGate. (2018). A Straightforward Synthesis of 4,7-Disubstituted 1,4-Oxazepanes via a Brønsted Acid-Catalyzed Intramolecular Etherification Reaction. Current Organic Synthesis.

-

Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]

-

PubChem. N,N-Dimethylpyrimidin-4-amine. Available from: [Link]

- Google Patents. US5696294A - Process for producing N,N-dimethyl-N-alkylamine or N,N-dimethyl-N-alkenylamine.

-

PubMed Central. Synthesis and biological evaluation of 3–(4-aminophenyl)-coumarin derivatives as potential anti-Alzheimer's disease agents. Available from: [Link]

-

Theoretical and Experimental Studies of N,N-Dimethyl-N′-Picryl-4,4′-Stilbenediamine. Available from: [Link]

-

PubMed Central. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Available from: [Link]

-

MDPI. Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M 1 Antagonists. Available from: [Link]

-

PubMed Central. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Available from: [Link]

-

PubMed. Synthesis and pharmacological evaluation of 3-(3,4-dichlorophenyl)-1-indanamine derivatives as nonselective ligands for biogenic amine transporters. Available from: [Link]

-

Reductive Alkylations of Dimethylamine Using Titanium(IV) Isopropoxide and Sodium Borohydride: An Efficient. Available from: [Link]

-

ResearchGate. Design, Synthesis, and Biological Evaluation of Tetrazole Analogs of CI-Amidine as Protein Arginine Deiminase Inhibitors. Available from: [Link]

-

NIST WebBook. Benzenamine, N,N-dimethyl-4-(phenylazo)-. Available from: [Link]

-

NIST WebBook. Benzenamine, N,N-dimethyl-4-nitroso-. Available from: [Link]

-

PubChem. N,N-Dimethylheptylamine. Available from: [Link]

Sources

- 1. Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives | MDPI [mdpi.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 5. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PubChemLite - N,n-dimethylazepan-4-amine (C8H18N2) [pubchemlite.lcsb.uni.lu]

- 7. Azepane - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to N,N-dimethylazepan-4-amine: Synthesis, Characterization, and Potential Applications

This guide provides a comprehensive technical overview of N,N-dimethylazepan-4-amine, a saturated heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document synthesizes information from established chemical principles and analogous structures to present a robust scientific profile.

Core Molecular Identity

N,N-dimethylazepan-4-amine is a bicyclic amine featuring a seven-membered azepane ring substituted at the 4-position with a dimethylamino group. The structural representation and key identifiers are provided below.

Table 1: Physicochemical Properties of N,N-dimethylazepan-4-amine

| Property | Value | Source |

| CAS Number | 933704-58-6 | Vendor Information |

| Molecular Formula | C₈H₁₈N₂ | PubChemLite[1] |

| Molecular Weight | 142.24 g/mol | Vendor Information |

| Monoisotopic Mass | 142.147 Da | PubChemLite[1] |

| Predicted XlogP | 0.7 | PubChemLite[1] |

Proposed Synthetic Pathway

A specific, peer-reviewed synthesis for N,N-dimethylazepan-4-amine has not been prominently reported. However, a highly plausible and efficient route can be designed based on the well-established principles of reductive amination, a cornerstone of amine synthesis. The proposed three-step synthesis begins with the protection of the azepane nitrogen, followed by the introduction of the dimethylamino group, and concluding with deprotection.

Rationale for Synthetic Strategy

The azepane ring contains a secondary amine that is nucleophilic and would compete with the desired reductive amination reaction. Therefore, a protecting group strategy is essential for a clean and high-yielding synthesis. The benzyl group is an ideal choice for this purpose as it is robust, easily installed, and can be removed under mild hydrogenolysis conditions that are unlikely to affect the other functional groups in the molecule.

Reductive amination is the method of choice for forming the C-N bond at the 4-position. This one-pot reaction, which combines a carbonyl compound with an amine in the presence of a reducing agent, is highly efficient and avoids the issue of over-alkylation often encountered with direct alkylation methods.

Proposed Experimental Protocol

Step 1: N-Benzylation of Azepan-4-one

The synthesis would commence with the protection of the commercially available azepan-4-one.

-

Reaction: Azepan-4-one is reacted with benzyl bromide in the presence of a non-nucleophilic base, such as potassium carbonate or triethylamine, in an aprotic solvent like acetonitrile.

-

Causality: The base neutralizes the hydrobromic acid formed during the reaction, driving the equilibrium towards the N-benzylated product. Acetonitrile is a suitable polar aprotic solvent that facilitates the SN2 reaction.

Step 2: Reductive Amination with Dimethylamine

The resulting 1-benzyl-azepan-4-one is then subjected to reductive amination.

-

Reaction: 1-benzyl-azepan-4-one is dissolved in a suitable solvent, such as methanol or dichloromethane, and treated with an excess of dimethylamine (often as a solution in THF or as dimethylamine hydrochloride with a stoichiometric amount of base). A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is then added.

-

Causality: Dimethylamine reacts with the ketone to form an intermediate iminium ion. The reducing agent, being selective for the iminium ion over the ketone, reduces it to the corresponding tertiary amine, 1-benzyl-N,N-dimethylazepan-4-amine. Sodium cyanoborohydride is particularly effective as it is stable at the slightly acidic pH that favors iminium ion formation.

Step 3: N-Debenzylation

The final step is the removal of the benzyl protecting group.

-

Reaction: The 1-benzyl-N,N-dimethylazepan-4-amine is dissolved in an alcoholic solvent like ethanol or methanol, and subjected to catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.

-

Causality: The palladium catalyst facilitates the cleavage of the benzylic C-N bond by hydrogen, releasing toluene as a byproduct and yielding the final product, N,N-dimethylazepan-4-amine. This method is clean and the catalyst can be easily removed by filtration.

Caption: Proposed synthetic workflow for N,N-dimethylazepan-4-amine.

Structural Characterization and Spectroscopic Analysis

Mass Spectrometry

The PubChemLite database provides predicted mass-to-charge ratios for various adducts of the molecule.[1]

Table 2: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 143.15428 |

| [M+Na]⁺ | 165.13622 |

| [M]⁺ | 142.14645 |

-

Expected Fragmentation: In an electron ionization (EI) mass spectrum, the molecular ion peak at m/z = 142 would be expected. A prominent fragment would likely arise from alpha-cleavage adjacent to the dimethylamino group, leading to a stable iminium ion.

NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum would be complex due to the conformational flexibility of the seven-membered ring.

-

A singlet integrating to 6 protons would be expected for the two equivalent methyl groups of the dimethylamino moiety.

-

The protons on the azepane ring would appear as a series of multiplets. The proton at the 4-position (CH-NMe₂) would likely be a multiplet in the 2.5-3.0 ppm region.

-

The protons adjacent to the secondary amine (at positions 2 and 7) would also be in the downfield region.

-

A broad singlet corresponding to the N-H proton of the secondary amine would also be present.

-

-

¹³C NMR:

-

The two methyl carbons of the dimethylamino group would give rise to a single resonance.

-

The spectrum would show a total of five distinct signals for the carbon atoms of the azepane ring, assuming conformational averaging. The carbon at the 4-position, bonded to the dimethylamino group, would be the most downfield of the sp³ carbons in the ring.

-

Chemical Reactivity

The reactivity of N,N-dimethylazepan-4-amine is governed by the two nitrogen atoms.

-

Basicity: Both the tertiary dimethylamino group and the secondary amine in the ring are basic and will react with acids to form ammonium salts. The tertiary amine is generally more basic than the secondary amine.

-

Nucleophilicity: The lone pair of electrons on both nitrogen atoms makes them nucleophilic. The secondary amine can be readily alkylated, acylated, or undergo other reactions typical of secondary amines. The tertiary amine can also act as a nucleophile, for example, in quaternization reactions with alkyl halides.

-

Catalytic Activity: Tertiary amines are often used as catalysts in organic synthesis, for example, as bases in elimination reactions or as catalysts in acylation reactions.

Caption: Reactivity map of N,N-dimethylazepan-4-amine.

Potential Applications in Drug Development

While no specific biological activities have been reported for N,N-dimethylazepan-4-amine, its structural motifs—the azepane core and the dimethylamino group—are present in numerous bioactive molecules and FDA-approved drugs.

-

Azepane Scaffolds: The seven-membered azepane ring is a valuable scaffold in medicinal chemistry as it provides a three-dimensional structure that can be explored for binding to biological targets. Its flexibility allows it to adopt various conformations to fit into active sites.

-

Dimethylamino Group: The dimethylamino group is a common feature in many pharmaceuticals. It can increase the basicity of a molecule, which can improve its solubility and pharmacokinetic properties. Furthermore, the nitrogen atom can participate in hydrogen bonding and other interactions with biological targets. Numerous FDA-approved drugs across various therapeutic areas, including antihistamines, antipsychotics, and analgesics, contain a dimethylamine pharmacophore.

Given these characteristics, N,N-dimethylazepan-4-amine represents a valuable building block for the synthesis of novel compound libraries for screening against a wide range of biological targets. Its two distinct amine functionalities allow for differential functionalization, enabling the creation of a diverse set of derivatives for structure-activity relationship (SAR) studies.

Safety and Handling

A specific Safety Data Sheet (SDS) for N,N-dimethylazepan-4-amine is not widely available. Therefore, handling precautions should be based on the known hazards of analogous cyclic amines, such as N,N-Dimethylpiperidin-4-amine.

-

Potential Hazards: Similar compounds are often classified as corrosive and can cause severe skin burns and eye damage. They may also be harmful if swallowed or inhaled.

-

Recommended Precautions:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.

-

Conclusion

N,N-dimethylazepan-4-amine is a structurally interesting diamine with significant potential as a building block in synthetic and medicinal chemistry. While direct experimental data is sparse, its synthesis can be confidently proposed through a robust, multi-step sequence involving protection, reductive amination, and deprotection. Its predicted physicochemical properties and reactivity profile make it a versatile scaffold for the development of new chemical entities. As with any chemical for which detailed toxicological data is not available, it should be handled with appropriate caution by trained personnel. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in drug discovery and development.

References

-

PubChemLite. N,n-dimethylazepan-4-amine (C8H18N2). Available at: [Link]

Sources

Physical and chemical properties of N,N-dimethylazepan-4-amine

An In-Depth Technical Guide to the Physicochemical Properties of N,N-dimethylazepan-4-amine

Executive Summary

N,N-dimethylazepan-4-amine is a saturated heterocyclic compound featuring a seven-membered azepane ring and a dimethylamino substituent. As a tertiary amine, it possesses two basic nitrogen centers, making it a valuable building block in medicinal chemistry and materials science. Its structural rigidity, combined with the nucleophilic and basic nature of its amine groups, renders it an important scaffold for the synthesis of novel chemical entities. This guide provides a comprehensive overview of its core physical, chemical, and spectroscopic properties, alongside insights into its synthesis, reactivity, and applications, offering a critical resource for researchers in drug development and chemical synthesis.

Introduction: Significance in Modern Chemistry

N,N-dimethylazepan-4-amine belongs to the class of cyclic tertiary amines. The core structure consists of an azepane ring, a seven-membered saturated heterocycle containing one nitrogen atom. The key functional group is the dimethylamino (-N(CH₃)₂) substituent at the 4-position. The presence of the dimethylamine (DMA) pharmacophore is of particular significance; DMA derivatives are a prominent class of compounds in medicinal chemistry, exhibiting a wide array of pharmacological activities, including antimicrobial, antihistaminic, anticancer, and analgesic properties.[1][2] The unique chemical structure of these derivatives allows for the modulation of various biological targets, establishing them as valuable candidates for treating numerous diseases.[1][2]

The azepane scaffold provides a three-dimensional framework that is conformationally more flexible than its six-membered piperidine analog but still constrained compared to acyclic amines. This distinct stereochemical profile is crucial in drug design for optimizing ligand-receptor interactions. The tertiary amine centers are basic and are typically protonated at physiological pH, enabling ionic interactions with biological targets such as G-protein coupled receptors (GPCRs).[3]

Caption: 2D structure of N,N-dimethylazepan-4-amine.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in both chemical reactions and biological systems. These parameters influence solubility, absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical in drug development.

| Property | Value | Source |

| Molecular Formula | C₈H₁₈N₂ | [4] |

| Molecular Weight | 142.24 g/mol | [4] |

| Monoisotopic Mass | 142.147 Da | [4] |

| Physical Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid at room temperature. | (Inference) |

| Boiling Point | Data not available. | |

| Melting Point | Data not available. | |

| XlogP (Predicted) | 0.7 | [4] |

| pKa (Predicted) | The presence of two amine groups suggests two pKa values, likely in the range of 9-11 for the corresponding conjugate acids. | (Inference) |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol due to the presence of amine groups capable of hydrogen bonding. | (Inference) |

Spectroscopic Profile

Spectroscopic analysis is essential for the structural elucidation and confirmation of N,N-dimethylazepan-4-amine.

¹H NMR Spectroscopy

In a typical ¹H NMR spectrum, the following signals would be characteristic:

-

N(CH₃)₂ Protons: A sharp singlet peak integrating to 6 hydrogens, typically found in the 2.2-2.4 ppm region.[5]

-

Azepane Ring Protons: A series of complex multiplets between approximately 1.5 and 3.0 ppm. The protons on the carbons alpha to the nitrogen atoms (positions 2, 7, 3, and 5) would be deshielded and appear further downfield compared to the protons at position 6.[6]

-

C4-H Proton: The proton attached to the same carbon as the dimethylamino group would appear as a multiplet, with its chemical shift influenced by the neighboring substituents.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to show distinct signals for each carbon environment. Due to symmetry, fewer than 8 signals may be observed depending on the conformational dynamics of the azepane ring. The N-methyl carbons would appear as a single peak around 40-50 ppm, while the ring carbons would be spread across the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present:

-

N-H Stretch: A complete absence of signals in the 3300-3500 cm⁻¹ region confirms the tertiary nature of both amine groups.[7]

-

C-H Stretch: Strong absorptions will be present in the 2800-3000 cm⁻¹ range. A characteristic feature for N,N-dimethyl groups is a distinct, sharp symmetric stretching peak that falls just below where typical saturated C-H stretches are found, often between 2765-2825 cm⁻¹.[7]

-

C-N Stretch: Aliphatic C-N stretching absorptions are expected in the fingerprint region, typically between 1000 and 1250 cm⁻¹.[6]

Mass Spectrometry

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

-

Nitrogen Rule: The molecular ion peak ([M]⁺) will have an even mass-to-charge ratio (m/z), consistent with the presence of an even number of nitrogen atoms (two in this case).[6]

-

Fragmentation: The most common fragmentation pathway for amines is alpha-cleavage, involving the loss of an alkyl radical adjacent to the nitrogen atom. This results in the formation of a stable iminium cation. For N,N-dimethylazepan-4-amine, fragmentation would likely occur within the ring or involve the loss of a methyl group.

Chemical Properties and Reactivity

Basicity and Salt Formation

With two tertiary amine centers, N,N-dimethylazepan-4-amine acts as a Brønsted-Lowry base, readily accepting protons to form ammonium salts. It can react with one or two equivalents of acid to form mono- or di-salts, such as the hydrochloride salt. This property is crucial for its application in pharmaceuticals, as salt formation can significantly improve a compound's solubility and stability.

Nucleophilicity

The lone pair of electrons on each nitrogen atom makes the molecule a potent nucleophile. It can participate in various reactions, including:

-

Alkylation: Reaction with alkyl halides to form quaternary ammonium salts.

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides (in this case, the reaction would lead to a quaternary acylammonium salt, which may be unstable).

Stability and Storage

Like many amines, N,N-dimethylazepan-4-amine is susceptible to oxidation. It should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, away from light and strong oxidizing agents.[8][9] For long-term storage, refrigeration is recommended.

Synthesis Pathway

A common and efficient method for synthesizing N,N-dimethylazepan-4-amine is through the reductive amination of 4-azepanone. This well-established reaction involves condensing the ketone with dimethylamine to form an intermediate enamine or iminium ion, which is then reduced in situ to the final amine product.

Caption: General workflow for the synthesis via reductive amination.

A reliable protocol for a similar transformation involves treating the corresponding ketone with dimethylamine hydrochloride and a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) in a protic solvent such as methanol.[10]

Applications in Research and Drug Development

The dimethylamino group is a key pharmacophore found in numerous FDA-approved drugs.[2] Consequently, N,N-dimethylazepan-4-amine serves as a highly valuable scaffold for creating novel therapeutic agents. Its potential applications include:

-

GPCR Ligands: The basic nitrogen can form a critical salt bridge with conserved aspartate residues in the binding pockets of many aminergic GPCRs.[3]

-

Ion Channel Modulators: The charged nature of the protonated form can influence interactions with ion channels.

-

Enzyme Inhibitors: The structure can be elaborated to fit into the active sites of various enzymes.

-

Catalysis: As a bidentate diamine ligand, it can be used in the synthesis of metal catalysts for asymmetric synthesis.

Safety and Handling

While a specific safety data sheet (SDS) for N,N-dimethylazepan-4-amine is not widely available, data from structurally similar aliphatic amines suggests that it should be handled with significant care.[8][11]

-

Hazards: Assumed to be corrosive, causing severe skin burns and eye damage.[12] It is likely toxic if swallowed, inhaled, or absorbed through the skin. Many volatile amines are also flammable.[11]

-

Precautions for Safe Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[9]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Avoid inhalation of vapors and direct contact with skin and eyes.[8]

-

Keep away from heat, sparks, open flames, and other ignition sources.[11]

-

Ground all equipment to prevent static discharge.[9]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep segregated from incompatible materials such as strong acids and oxidizing agents.[8][9]

Experimental Protocols

Protocol: ¹H NMR Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh approximately 5-10 mg of N,N-dimethylazepan-4-amine and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire a standard ¹H NMR spectrum (e.g., at 400 MHz).

-

Data Processing: Process the resulting Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the peaks to determine the relative number of protons and assign the chemical shifts based on known values for similar structures.[5][6]

Caption: A typical workflow for NMR analysis.

Protocol: Conceptual pKa Determination by Titration

-

Solution Preparation: Prepare a dilute aqueous solution of N,N-dimethylazepan-4-amine of a known concentration (e.g., 0.01 M).

-

Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.

-

Titration: Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, measured increments from a burette.

-

Data Collection: Record the pH of the solution after each addition of titrant.

-

Analysis: Plot the pH versus the volume of HCl added. The pKa values correspond to the pH at the half-equivalence points. Since there are two basic centers, two inflection points and two half-equivalence points are expected.

Conclusion

N,N-dimethylazepan-4-amine is a compound of significant interest due to its unique structural and chemical properties. Its azepane core provides a flexible yet defined three-dimensional scaffold, while its dual tertiary amine functionalities impart basicity and nucleophilicity. A thorough understanding of its physicochemical characteristics, spectroscopic signature, and reactivity is paramount for its effective utilization as a building block in the synthesis of complex molecules, particularly in the realm of drug discovery where the dimethylamino moiety is a well-established pharmacophore. Adherence to strict safety protocols is essential when handling this and related amine compounds.

References

Sources

- 1. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. PubChemLite - N,n-dimethylazepan-4-amine (C8H18N2) [pubchemlite.lcsb.uni.lu]

- 5. fiveable.me [fiveable.me]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. N,N-Dimethylpiperidin-4-amine synthesis - chemicalbook [chemicalbook.com]

- 11. fishersci.es [fishersci.es]

- 12. N,N-Dimethylpiperidin-4-amine | C7H16N2 | CID 417391 - PubChem [pubchem.ncbi.nlm.nih.gov]

N,N-dimethylazepan-4-amine structural analogues and derivatives

An In-depth Technical Guide to the Azepane Scaffold: Synthesis, Pharmacological Significance, and Drug Design Principles

Authored by a Senior Application Scientist

Executive Summary: The seven-membered nitrogen-containing heterocycle, azepane, represents a critical structural motif in modern medicinal chemistry. While specific inquiries into N,N-dimethylazepan-4-amine reveal a compound of limited public research, the broader family of azepane derivatives is a cornerstone of numerous FDA-approved therapeutics and a fertile ground for ongoing drug discovery.[1] This guide provides an in-depth exploration of the azepane core, moving from foundational synthetic strategies to nuanced discussions of structure-activity relationships and pharmacological applications. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their work.

The Azepane Scaffold: A Privileged Structure in Medicinal Chemistry

The azepane ring, a saturated seven-membered heterocycle, offers a unique combination of structural rigidity and conformational flexibility. This three-dimensional character is highly advantageous in drug design, allowing for precise spatial orientation of substituents to optimize interactions with biological targets.[2][3] Unlike its smaller five- and six-membered counterparts (pyrrolidine and piperidine), the azepane scaffold provides access to a larger and more diverse chemical space.[4] Consequently, the azepane motif is found in a significant number of pharmaceuticals with a wide range of applications, including anticancer, antimicrobial, and anti-Alzheimer's disease agents.[1][5] More than 20 azepane-based drugs have received FDA approval, underscoring the therapeutic relevance of this heterocyclic system.[1]

Synthetic Strategies for Assembling the Azepane Core

The construction of the azepane ring is a subject of considerable interest in synthetic organic chemistry, with several established methodologies.[5] The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry of the final compound.

Key Synthetic Approaches:

-

Ring-Closing Reactions: These methods involve the cyclization of a linear precursor containing the requisite atoms to form the seven-membered ring. Ring-closing metathesis (RCM) has emerged as a powerful tool in this context.

-

Ring-Expansion Reactions: This strategy often involves the expansion of more readily available five- or six-membered cyclic precursors, such as piperidines or pyrrolidines.[5][6] The Beckmann rearrangement of cyclohexanone oximes is a classic example.

-

Multistep Sequences: Complex azepane derivatives may require multi-step synthetic sequences that combine various synthetic transformations to build the desired molecular architecture.[5]

-

Dearomative Ring Expansion: A novel and efficient approach involves the photochemical dearomative ring expansion of nitroarenes, which allows for the predictable transfer of substitution patterns from a six-membered aromatic ring to the seven-membered azepane ring.[4]

Caption: Key Synthetic Strategies for the Azepane Core.

Pharmacological Applications of Azepane Derivatives

The versatility of the azepane scaffold is reflected in the broad spectrum of biological activities exhibited by its derivatives. This section highlights key therapeutic areas where azepane-containing compounds have shown significant promise.

Anticancer Activity

Azepane derivatives have been investigated as potential anticancer agents, with some compounds demonstrating potent cytotoxic effects against various cancer cell lines.[3] For instance, certain oxazepane derivatives have shown activity against colon carcinoma cells.[3] The mechanism of action for these compounds can be diverse, including the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.[3]

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Oxazepane Derivative | CaCo-2 (Colon Carcinoma) | 24.53 | [3] |

| 1,2,3-Triazole linked Tetrahydrocurcumin-Azepane | HCT-116 (Colon Carcinoma) | 1.09 | [3] |

Anti-Alzheimer's Disease Activity

A significant area of research has focused on the development of azepane-based inhibitors of β-secretase (BACE1), a key enzyme in the production of amyloid-β peptides, which are implicated in the pathology of Alzheimer's disease.[3] Several azepane derivatives have demonstrated potent BACE1 inhibitory activity at nanomolar concentrations.

| Compound | Target | IC50/Ki (nM) | Reference |

| Azepane Derivative 1 | BACE1 | 15 | [3] |

| Azepane Derivative 2 | BACE1 | 28 | [3] |

digraph "BACE1_Inhibition_Pathway" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];"APP" [label="Amyloid Precursor Protein", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "BACE1" [label="β-secretase (BACE1)", fillcolor="#FBBC05", fontcolor="#202124"]; "sAPPβ" [label="sAPPβ"]; "CTFβ" [label="C-terminal fragment β"]; "γ-secretase" [label="γ-secretase"]; "Aβ" [label="Amyloid-β Peptides", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Plaques" [label="Amyloid Plaques", style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Azepane_Inhibitor" [label="Azepane-based BACE1 Inhibitor", shape=invhouse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"APP" -> "BACE1" [label="cleavage"]; "BACE1" -> "sAPPβ"; "BACE1" -> "CTFβ"; "CTFβ" -> "γ-secretase" [label="cleavage"]; "γ-secretase" -> "Aβ"; "Aβ" -> "Plaques"; "Azepane_Inhibitor" -> "BACE1" [label="inhibition", arrowhead=tee]; }

Caption: Inhibition of Amyloid-β Production by Azepane BACE1 Inhibitors.[3]

Antimicrobial and Other Activities

The azepane scaffold has also been incorporated into compounds with antimicrobial, antihistaminic, and anticonvulsant properties.[1] The structural diversity achievable with the azepane core allows for the fine-tuning of activity against a wide range of biological targets.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of azepane derivatives is crucial for rational drug design.[2] Key considerations include:

-

Substitution Pattern: The position and nature of substituents on the azepane ring can dramatically influence biological activity. For example, in a series of anti-inflammatory agents, electron-withdrawing groups on an associated aromatic ring favored activity, while electron-donating groups were beneficial for activity against H+/K+ ATPase.

-

Stereochemistry: The stereochemistry of chiral centers within the azepane ring can be critical for target engagement. Enantiomerically pure azepanes are often required for optimal pharmacological activity.

-

Conformational Constraints: The introduction of conformational constraints, such as fusing the azepane ring to other ring systems, can lock the molecule in a bioactive conformation, leading to enhanced potency and selectivity.

Experimental Protocols

Representative Synthesis: Reductive Amination for N-Alkylation

This protocol describes a general method for the synthesis of N,N-dialkylazepan-4-amines, analogous to the synthesis of N,N-dimethylpiperidin-4-amine.[7]

Objective: To synthesize N,N-dimethylazepan-4-amine from a suitable azepane precursor.

Materials:

-

4-Aminoazepane derivative (e.g., N-Boc-4-aminoazepane)

-

Formaldehyde (37% aqueous solution)

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Trifluoroacetic acid (TFA) (for Boc deprotection if necessary)

Procedure:

-

To a solution of N-Boc-4-aminoazepane (1.0 eq) in DCM, add aqueous formaldehyde (2.5 eq).

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

-

Continue stirring at room temperature for 12-18 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

If Boc-protected, deprotect by dissolving the purified intermediate in DCM and adding TFA. Stir at room temperature for 2 hours, then concentrate in vacuo to yield the final product as a TFA salt.

Sources

- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. N,N-Dimethylpiperidin-4-amine synthesis - chemicalbook [chemicalbook.com]

N,N-dimethylazepan-4-amine solubility in organic solvents

An In-Depth Technical Guide to the Solubility of N,N-dimethylazepan-4-amine in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Executive Summary

N,N-dimethylazepan-4-amine is a cyclic tertiary amine featuring a seven-membered azepane ring, a structure of increasing interest in medicinal chemistry and synthetic applications. A thorough understanding of its solubility profile in organic solvents is critical for researchers, scientists, and drug development professionals to effectively utilize this compound in synthesis, purification, and formulation. This guide provides a comprehensive analysis of the theoretical principles governing its solubility, a predicted solubility profile based on its molecular structure, and a detailed, field-proven experimental protocol for accurate quantitative determination. We explore the causality behind its interactions with various solvent classes—from polar protic to non-polar—and provide the necessary framework for its practical application in a laboratory setting.

Introduction: The Molecular Profile of N,N-dimethylazepan-4-amine

N,N-dimethylazepan-4-amine is an aliphatic cyclic amine. Its structure is characterized by two key features that dictate its physicochemical behavior:

-

A Saturated Azepane Ring: This seven-membered hydrocarbon ring is non-polar and conformationally flexible, contributing to van der Waals interactions and giving the molecule a significant hydrophobic character.

-

A Tertiary Amine Group (-N(CH₃)₂): The nitrogen atom possesses a lone pair of electrons, making the molecule basic and capable of acting as a strong hydrogen bond acceptor.[1][2] It cannot, however, act as a hydrogen bond donor.

This duality—a polar, basic "head" and a non-polar, hydrophobic "body"—is central to its solubility characteristics. While specific, publicly available quantitative solubility data for this compound is limited, its behavior can be reliably predicted from fundamental chemical principles and by analogy to similar structures, such as N,N-dimethylpiperidin-4-amine.[3] The dimethylamine pharmacophore is a common feature in many FDA-approved drugs, making the study of such molecules highly relevant to the pharmaceutical industry.[4][5]

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules. For N,N-dimethylazepan-4-amine, the following interactions are paramount:

-

Hydrogen Bonding: In polar protic solvents (e.g., methanol, ethanol), the solvent's hydroxyl group (-OH) can act as a hydrogen bond donor to the lone pair of electrons on the amine's nitrogen. This is a powerful interaction that strongly favors solubility.

-

Dipole-Dipole Interactions: In polar aprotic solvents (e.g., acetone, DMSO), which have significant dipole moments but no acidic protons, the primary interaction will be between the solvent's dipole and the dipole of the polar C-N bonds in the amine.

-

Van der Waals Forces (London Dispersion Forces): These are the dominant interactions in non-polar solvents (e.g., hexane, toluene). The large, non-polar azepane ring and methyl groups of N,N-dimethylazepan-4-amine interact favorably with these solvents through transient dipoles.

The ultimate solubility in any given solvent is a result of the energetic balance between breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.

Predicted Solubility Profile of N,N-dimethylazepan-4-amine

Based on the theoretical principles outlined above, we can predict the qualitative solubility of N,N-dimethylazepan-4-amine across different classes of common organic solvents. This table serves as a practical starting point for solvent screening in experimental design.

| Solvent Class | Example Solvents | Predicted Solubility | Justification of Prediction |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Strong hydrogen bond accepting capability of the tertiary amine with the solvent's hydroxyl groups. The solvent's alkyl chain has favorable interactions with the azepane ring. |

| Polar Aprotic | DMSO, DMF, Acetonitrile (ACN) | High to Medium | Strong dipole-dipole interactions are the primary driving force. DMSO and DMF are exceptionally good solvents for a wide range of polar organic molecules. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Medium | Acetone is polar aprotic, allowing for dipole-dipole interactions. However, primary amines can react with ketones, but this is less of a concern for this tertiary amine.[2][6] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Medium | Ethers are weakly polar. The hydrophobic azepane ring and methyl groups contribute significantly to solubility in these less polar environments.[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents are excellent at dissolving a wide variety of organic compounds, including amines. Chloroform's weakly acidic proton can form a hydrogen bond with the amine. |

| Aromatic | Toluene, Benzene | Medium to Low | The dominant interaction is van der Waals forces between the solvent's aromatic ring and the molecule's aliphatic structure. The polar amine group is disfavored. |

| Non-Polar Aliphatic | Hexane, Heptane, Cyclohexane | Low to Insoluble | While the large hydrophobic portion of the molecule is compatible, the energy required to break the dipole-dipole interactions between solute molecules is not sufficiently compensated by weak van der Waals forces with the solvent. |

Experimental Protocol: Thermodynamic Solubility Determination via the Saturated Shake-Flask Method

To move from prediction to quantitative data, the industry "gold standard" is the isothermal saturation shake-flask method.[7] This protocol is designed as a self-validating system to ensure equilibrium is reached and the measurement is accurate. The principles are adapted from established guidelines such as those from the OECD for solubility testing.[8][9][10]

Rationale for Method Selection

The shake-flask method directly measures the thermodynamic equilibrium solubility, which is the most relevant and reproducible value for physicochemical characterization. It relies on allowing a suspension of the compound to reach saturation, ensuring that the measured concentration represents the true solubility limit at that temperature.

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid N,N-dimethylazepan-4-amine to a known volume of the selected organic solvent (e.g., 5-10 mL) in a sealed, inert vial (e.g., glass with a PTFE-lined cap).

-

Equilibration: Place the vials in an incubator shaker or on a rotator in a temperature-controlled water bath (e.g., 25 °C ± 0.5 °C). Agitate the samples for a predetermined time.

-

Expert Insight: Equilibrium is paramount. For new compounds, a time-course study is essential. Analyze samples at 24, 48, and 72 hours. Equilibrium is confirmed when consecutive measurements are statistically identical. Insufficient agitation or time is a common source of error.

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Then, separate the saturated supernatant from the solid.

-

Trusted Technique: Centrifugation (e.g., 15 minutes at >10,000 g) is superior to filtration, as it minimizes the risk of compound adsorption onto the filter membrane or continued dissolution due to temperature fluctuations.

-

-

Sample Preparation & Analysis: Carefully withdraw an aliquot of the clear supernatant. Perform a precise serial dilution with an appropriate mobile phase or solvent into a calibrated volumetric flask.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography with Flame Ionization Detection (GC-FID).

-

Self-Validation: The analytical method must be validated for linearity, accuracy, and precision. A multi-point calibration curve must be prepared using standards of known concentration to ensure accurate quantification.[11]

-

-

Calculation: Calculate the original concentration in the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualization of the Experimental Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Factors Influencing Solubility Measurements

-

Temperature: Solubility is temperature-dependent. For most solids, it increases with temperature. Therefore, precise temperature control during the experiment is essential for reproducibility.

-

Compound Purity: Impurities can significantly alter the measured solubility of a substance.[12] Using a well-characterized, high-purity sample is crucial.

-

pH (in aqueous or protic media): As a basic amine, the solubility of N,N-dimethylazepan-4-amine in protic solvents can be influenced by pH. In acidic conditions, it will form a protonated ammonium salt, which is typically much more polar and thus more soluble.

Conclusion

While a definitive, published database on the solubility of N,N-dimethylazepan-4-amine is not available, its behavior in organic solvents is highly predictable based on its structure as a cyclic tertiary amine. It is expected to exhibit high solubility in polar protic and chlorinated solvents, moderate solubility in polar aprotic and ether-like solvents, and low solubility in non-polar aliphatic hydrocarbons. For drug development professionals and researchers requiring precise quantitative data for applications such as reaction optimization, purification, or formulation, the validated shake-flask method detailed in this guide provides a robust and reliable pathway to generating this critical information.

References

- FILAB. (n.d.). Solubility testing in accordance with the OECD 105.

- Scymaris. (n.d.). Water Solubility | OECD 105.

- Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. In-Tech.

- Slideshare. (n.d.). Solubility experimental methods.pptx.

- OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris.

- OECD. (1995). Test No. 105: Water Solubility.

- National Council of Educational Research and Training (NCERT). (n.d.). Amines. Chemistry Textbook.

- LibreTexts. (2024). 23.1: Properties of amines. Chemistry LibreTexts.

- Situ Biosciences. (n.d.). OECD 105 - Water Solubility.

- PharmaTutor. (2013).

- Defense Technical Information Center (DTIC). (2023). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties.

- USP-NF. (2016). <1236> Solubility Measurements.

- LibreTexts. (2024). 24.2: Structure and Properties of Amines. Chemistry LibreTexts.

- Quora. (2018). Are amines soluble in organic solvents?.

- The Organic Chemistry Tutor. (2019). Boiling Points and Solubility of Amines. YouTube.

- Lumen Learning. (n.d.). Properties of amines | Organic Chemistry II.

- ResearchGate. (2025).

- Quora. (2017).

- BYJU'S. (n.d.). Physical Properties of Amines.

- PubChem. (n.d.). N,N-Dimethylpiperidin-4-amine.

- Royal Society of Chemistry. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years.

- PubMed Central. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years.

Sources

- 1. ncert.nic.in [ncert.nic.in]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. N,N-Dimethylpiperidin-4-amine | C7H16N2 | CID 417391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 7. researchgate.net [researchgate.net]

- 8. filab.fr [filab.fr]

- 9. Water Solubility | Scymaris [scymaris.com]

- 10. oecd.org [oecd.org]

- 11. pharmatutor.org [pharmatutor.org]

- 12. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

Unlocking the Therapeutic Potential of N,N-dimethylazepan-4-amine: A Technical Guide for Drug Discovery

Introduction: The Azepane Scaffold as a Privileged Structure in Medicinal Chemistry

The seven-membered nitrogen-containing heterocycle, azepane, has emerged as a "privileged scaffold" in modern drug discovery. Its inherent three-dimensional structure, conformational flexibility, and synthetic tractability have made it a cornerstone in the design of a wide array of therapeutic agents.[1][2] A significant number of FDA-approved drugs incorporate the azepane motif, highlighting its importance in addressing a spectrum of diseases.[2] These compounds have demonstrated a broad range of pharmacological activities, including anticancer, antimicrobial, anti-Alzheimer's, and anticonvulsant properties.[2][3] This guide focuses on a specific, yet underexplored, member of this family: N,N-dimethylazepan-4-amine. We will delve into promising research avenues for this compound, providing a scientifically grounded framework for its investigation, from synthesis to biological evaluation.

Physicochemical Properties of N,N-dimethylazepan-4-amine

A foundational understanding of the physicochemical properties of N,N-dimethylazepan-4-amine is essential for any research endeavor. The table below summarizes key computed and known properties.

| Property | Value | Source |

| Molecular Formula | C8H18N2 | PubChem[4] |

| Molecular Weight | 142.24 g/mol | CP Lab Safety[5] |

| CAS Number | 933704-58-6 | CP Lab Safety[5] |

| Predicted XlogP | 0.7 | PubChem[4] |

| SMILES | CN(C)C1CCCNCC1 | PubChem[4] |

| InChIKey | CPQNSCBDTYTUGF-UHFFFAOYSA-N | PubChem[4] |

Proposed Research Area 1: Exploration of Neuropharmacological Activity

Scientific Rationale:

Recent research has highlighted the potential of functionalized azepane scaffolds in the realm of neuropharmacology. Specifically, a chiral bicyclic azepane derivative has been identified as a potent inhibitor of monoamine transporters, with selectivity for the norepinephrine transporter (NET) and the dopamine transporter (DAT).[6] This finding suggests that the azepane core can serve as a valuable template for developing agents that modulate neurotransmitter reuptake, a key mechanism in the treatment of various neuropsychiatric disorders. The presence of the N,N-dimethylamino group in our target molecule is also significant, as this moiety is found in numerous FDA-approved drugs and is known to influence pharmacological activity and properties such as basicity.[7]

We hypothesize that N,N-dimethylazepan-4-amine, by presenting a specific three-dimensional arrangement of its amine functionalities, may interact with monoamine transporters or other CNS targets like the sigma-1 receptor (σ-1R), which was also modulated by the aforementioned bicyclic azepane.[6]

Proposed Research Workflow:

A systematic approach to investigating the neuropharmacological potential of N,N-dimethylazepan-4-amine is crucial. The following workflow outlines a logical progression from computational assessment to in vitro validation.

Caption: Proposed workflow for the neuropharmacological investigation of N,N-dimethylazepan-4-amine.

Experimental Protocols:

1. In Silico Screening: Computational Docking

-

Objective: To predict the binding affinity and pose of N,N-dimethylazepan-4-amine at the active sites of human NET, DAT, serotonin transporter (SERT), and σ-1R.

-

Methodology:

-

Obtain crystal structures of the target proteins from the Protein Data Bank (PDB).

-

Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Generate a 3D conformer of N,N-dimethylazepan-4-amine and perform energy minimization.

-

Utilize docking software such as AutoDock to perform molecular docking simulations.[8]

-

Analyze the docking scores and binding poses to identify potential interactions with key amino acid residues in the binding sites.

-

2. Synthesis of N,N-dimethylazepan-4-amine

Caption: Proposed synthetic pathway for N,N-dimethylazepan-4-amine.

-

Step-by-Step Protocol:

-

To a solution of azepan-4-one in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added dimethylamine (as a solution in THF or as a hydrochloride salt with a base).

-

The mixture is stirred at room temperature for 1-2 hours to allow for iminium ion formation.

-

Sodium triacetoxyborohydride is added portion-wise, and the reaction is monitored by TLC or LC-MS until completion.

-

The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

-

The crude product is purified by column chromatography or distillation to yield N,N-dimethylazepan-4-amine.

-

3. In Vitro Biological Evaluation

-

Primary Screening (Binding Assays):

-

Objective: To determine the binding affinity of N,N-dimethylazepan-4-amine for NET, DAT, and SERT.

-

Methodology: Competitive radioligand binding assays using cell membranes expressing the respective human transporters and specific radioligands (e.g., [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT, and [³H]citalopram for SERT).

-

-

Functional Screening (Uptake Assays):

-

Objective: To assess the functional activity of the compound as an inhibitor of neurotransmitter uptake.

-

Methodology: Neurotransmitter uptake assays in cells stably expressing the human transporters, using radio-labeled neurotransmitters (e.g., [³H]norepinephrine, [³H]dopamine, [³H]serotonin).

-

Proposed Research Area 2: Development of Derivatives as Anticancer Agents

Scientific Rationale:

The azepane scaffold is a key component of several molecules with demonstrated anticancer activity.[1] Derivatives have been developed as potent inhibitors of crucial enzymes involved in cancer pathogenesis, such as protein tyrosine phosphatases and kinases.[1] The conformational flexibility of the azepane ring allows it to effectively probe the binding pockets of various biological targets. By functionalizing the N,N-dimethylazepan-4-amine core, it is possible to generate a library of novel compounds for anticancer screening.

Proposed Strategy for Derivative Synthesis:

The secondary amine of the azepane ring provides a convenient handle for derivatization. Standard acylation or sulfonylation reactions can be employed to introduce a diverse range of substituents, thereby exploring the structure-activity relationship (SAR).

Caption: Strategy for the synthesis of N,N-dimethylazepan-4-amine derivatives.

Conclusion

N,N-dimethylazepan-4-amine represents a promising, yet underexplored, chemical entity with significant potential for drug discovery. Based on the established pharmacological importance of the azepane scaffold and the N,N-dimethylamino group, this guide proposes two primary research avenues: the investigation of its neuropharmacological properties and its potential as a scaffold for novel anticancer agents. The provided workflows and experimental protocols offer a robust starting point for researchers to unlock the therapeutic potential of this intriguing molecule.

References

- Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. PubMed.

- The Evolving Landscape of Azepane-Based Compounds: A Pharmacological Profile. Benchchem.

- Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed.

- Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry.